4,4-ジプロピルシクロヘキサン-1-オン

概要

説明

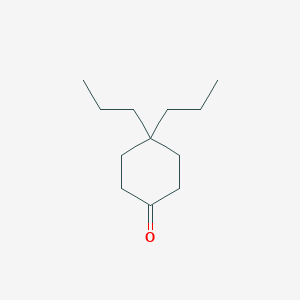

4,4-Dipropylcyclohexan-1-one is an organic compound with the molecular formula C12H22O. It is a cyclohexanone derivative where two propyl groups are attached to the fourth carbon of the cyclohexane ring.

科学的研究の応用

Organic Synthesis

4,4-Dipropylcyclohexan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Forms alcohol derivatives such as 4,4-Dipropylcyclohexanol.

- Substitution Reactions: The propyl groups can be replaced with other functional groups, enabling the creation of diverse compounds.

Biological Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to act as a substrate for specific enzymes makes it valuable for:

- Investigating metabolic processes.

- Understanding enzyme kinetics and mechanisms.

Industrial Applications

In the fragrance and flavor industry, 4,4-Dipropylcyclohexan-1-one is used for its pleasant odor profile. It can also be employed in the production of fine chemicals due to its reactivity and versatility.

Case Study 1: Enzyme Interaction Studies

In a study examining the interactions of various cyclohexanone derivatives with cytochrome P450 enzymes, 4,4-Dipropylcyclohexan-1-one was shown to significantly alter enzyme activity profiles. This highlights its potential as a tool for probing enzyme mechanisms and drug metabolism.

Case Study 2: Industrial Application in Flavor Chemistry

Research conducted on the use of 4,4-Dipropylcyclohexan-1-one in flavor formulations demonstrated its effectiveness in enhancing taste profiles. The compound's stability under various conditions makes it suitable for use in food products without compromising quality.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipropylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of 4,4-Dipropylcyclohexan-1-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of heterogeneous catalysts can also enhance the efficiency of the process .

化学反応の分析

Types of Reactions: 4,4-Dipropylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Propylcyclohexanone derivatives.

Reduction: 4,4-Dipropylcyclohexanol.

Substitution: Halogenated cyclohexanones.

作用機序

The mechanism of action of 4,4-Dipropylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular pathways and biochemical processes, making it a valuable tool in biochemical research .

類似化合物との比較

- 4,4-Dimethylcyclohexanone

- 4,4-Diethylcyclohexanone

- 4,4-Dibutylcyclohexanone

Comparison: 4,4-Dipropylcyclohexan-1-one is unique due to the specific length and branching of its propyl groups, which can influence its reactivity and interactions compared to other similar compounds. The steric effects and electronic properties of the propyl groups can lead to different reaction outcomes and applications .

生物活性

4,4-Dipropylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of 4,4-Dipropylcyclohexan-1-one, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The findings are supported by data tables and research results from diverse sources.

Chemical Structure and Properties

4,4-Dipropylcyclohexan-1-one has the molecular formula and features a cyclohexanone structure with two propyl groups attached to the 4-position. Its structural characteristics play a crucial role in its biological activity, influencing interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to 4,4-Dipropylcyclohexan-1-one exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. The inhibition of these enzymes is critical in the context of neurodegenerative diseases such as Parkinson's disease. For instance, studies show that certain derivatives can achieve IC50 values as low as 152.1 nM for MAO-B, indicating potent inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of 4,4-Dipropylcyclohexan-1-one can be analyzed through SAR studies. These studies reveal how modifications to the compound's structure affect its potency and selectivity towards specific enzymes. For example, the presence of bulky substituents can enhance binding affinity but may also introduce steric hindrance that affects enzyme interaction .

Case Studies

A significant case study involved the evaluation of various propargylamines that include structural motifs similar to 4,4-Dipropylcyclohexan-1-one. These compounds demonstrated sub-micromolar inhibition against MAO-B, with some exhibiting selectivity indices that suggest a favorable profile for therapeutic applications .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) MAO-B | IC50 (nM) MAO-A | Selectivity Index |

|---|---|---|---|

| 4k | 152.1 | 765.6 | 5.03 |

| 4ad | 164.7 | 861.6 | 5.23 |

| Pargyline | 2250 | 118000 | 52.44 |

This table illustrates the comparative efficacy of various compounds related to 4,4-Dipropylcyclohexan-1-one in inhibiting MAO enzymes.

The mechanism by which compounds like 4,4-Dipropylcyclohexan-1-one exert their biological effects often involves molecular interactions at the active sites of target enzymes. Molecular docking studies have shown that these compounds can effectively bind to hydrophobic pockets within MAO-B, stabilizing their interactions through hydrogen bonds and hydrophobic contacts .

Molecular Dynamics Simulations

Molecular dynamics simulations provide insight into the stability of ligand-protein complexes formed by compounds related to 4,4-Dipropylcyclohexan-1-one. These studies indicate that the complexes maintain structural integrity over time, suggesting potential for sustained biological activity without significant conformational changes .

Safety and Toxicity Profile

According to PubChem data, initial assessments indicate that derivatives of 4,4-Dipropylcyclohexan-1-one comply with Lipinski's rule of five, which suggests favorable pharmacokinetic properties and low predicted toxicity . This is an important consideration for further development as a therapeutic agent.

特性

IUPAC Name |

4,4-dipropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMJERYWZOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)CC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379763 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123018-62-2 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。